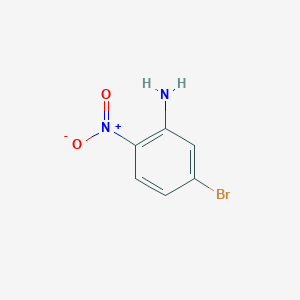

5-Bromo-2-nitroaniline

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

5-bromo-2-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN2O2/c7-4-1-2-6(9(10)11)5(8)3-4/h1-3H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMIFLIVHJLREFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90415669 | |

| Record name | 5-bromo-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90415669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5228-61-5 | |

| Record name | 5-bromo-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90415669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-2-nitroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-Bromo-2-nitroaniline: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of 5-bromo-2-nitroaniline, a compound of interest in various research and development sectors, particularly in medicinal chemistry and materials science. This document collates essential data, outlines experimental protocols, and presents structural information to support its application in scientific endeavors.

Chemical Identity and Structure

This compound is an aromatic organic compound with the chemical formula C₆H₅BrN₂O₂.[1] Its structure consists of a benzene ring substituted with a bromine atom, a nitro group, and an amino group. The IUPAC name for this compound is 5-bromo-2-nitrobenzenamine.[1]

Structural Identifiers:

| Identifier | Value |

| SMILES | C1=CC(=C(C=C1Br)N)--INVALID-LINK--[O-][1] |

| InChI | InChI=1S/C6H5BrN2O2/c7-4-1-2-6(9(10)11)5(8)3-4/h1-3H,8H2[1] |

| InChIKey | RMIFLIVHJLREFJ-UHFFFAOYSA-N[1] |

| CAS Number | 5228-61-5[1] |

The arrangement of the functional groups on the benzene ring is crucial for its chemical reactivity and biological activity. The electron-withdrawing nature of the nitro group and the bromine atom, combined with the electron-donating amino group, creates a unique electronic environment within the molecule.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, storage, and application in various experimental settings.

| Property | Value | Source(s) |

| Molecular Weight | 217.02 g/mol | [1] |

| Appearance | Pale-yellow to yellow-brown solid | [2] |

| Melting Point | 151-152 °C | [3] |

| Boiling Point | 331.9 °C at 760 mmHg (Predicted) | [3] |

| Density | 1.812 g/cm³ (Predicted) | [3] |

| Solubility | Soluble in ethanol. | [4] |

| pKa | -1.53 ± 0.25 (Predicted) | [3] |

Spectroscopic Data

Spectroscopic data is fundamental for the identification and characterization of this compound. Below are the expected spectral characteristics.

Infrared (IR) Spectroscopy: The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups. Key expected peaks include:

-

N-H stretching of the primary amine, typically appearing as two bands in the range of 3300-3500 cm⁻¹.

-

Aromatic C-H stretching just above 3000 cm⁻¹.

-

Asymmetric and symmetric NO₂ stretching in the regions of 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively.

-

C-Br stretching in the fingerprint region, typically below 1000 cm⁻¹.

Mass Spectrometry (MS): The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of bromine, a characteristic M+2 peak of nearly equal intensity to the M⁺ peak will be observed, arising from the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.[8] Common fragmentation patterns for nitroaromatic compounds include the loss of NO, NO₂, and subsequent fragmentation of the aromatic ring.[8]

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the bromination of 2-nitroaniline. The following is a general procedure that can be adapted and optimized.

Materials:

-

2-Nitroaniline

-

N-Bromosuccinimide (NBS)

-

Concentrated Sulfuric Acid

-

Ethanol or other suitable recrystallization solvent

Procedure:

-

Dissolve 2-nitroaniline in concentrated sulfuric acid at a low temperature (e.g., 0-5 °C) with stirring.

-

Slowly add N-bromosuccinimide (NBS) in portions, maintaining the low temperature. The amount of NBS should be stoichiometric to achieve mono-bromination.

-

After the addition is complete, allow the reaction mixture to stir at a controlled temperature for a specified period to ensure the reaction goes to completion.

-

Pour the reaction mixture onto crushed ice to precipitate the crude product.

-

Collect the precipitate by vacuum filtration and wash thoroughly with cold water to remove any residual acid.

-

Purify the crude this compound by recrystallization.

Purification by Recrystallization

Recrystallization is a standard technique for purifying solid organic compounds. The choice of solvent is critical for successful purification.

Solvent Selection: A suitable solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures. Ethanol has been reported as a suitable solvent for the recrystallization of bromo-nitroaniline derivatives.[4] A solvent screening should be performed to identify the optimal solvent or solvent mixture.

General Recrystallization Procedure:

-

Dissolve the crude this compound in a minimum amount of hot ethanol in an Erlenmeyer flask.

-

If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

-

Perform a hot gravity filtration to remove insoluble impurities and the charcoal.

-

Allow the filtrate to cool slowly to room temperature to allow for the formation of well-defined crystals.

-

Further cool the flask in an ice bath to maximize the yield of the purified product.

-

Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol.

-

Dry the purified crystals in a desiccator or a vacuum oven.[9][10][11][12]

Biological Activity and Relevance in Drug Development

While specific studies on the biological activity of this compound are limited in publicly available literature, the broader class of nitroaromatic compounds is known to exhibit a wide range of biological activities.[13][14] The nitro group is a key pharmacophore in several antimicrobial and antiparasitic drugs.[13] The mechanism of action often involves the enzymatic reduction of the nitro group within target cells, leading to the formation of cytotoxic reactive nitrogen species that can damage DNA and other vital biomolecules.[13]

Derivatives of nitroanilines have been investigated for various therapeutic applications, including as potential enzyme inhibitors.[15][16] For instance, some nitro compounds have shown inhibitory activity against enzymes such as α-glucosidase and α-amylase, which are relevant targets in the management of diabetes.[15]

The presence of the bromine atom can further modulate the biological activity and pharmacokinetic properties of the molecule, potentially enhancing its efficacy or altering its target specificity.

Given the established biological relevance of the nitroaniline scaffold, this compound represents a valuable building block for the synthesis of novel compounds with potential therapeutic applications. Further research is warranted to explore its specific biological targets and mechanisms of action.

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions. It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[1] It is also suspected of causing genetic defects and may cause damage to organs through prolonged or repeated exposure.

Personal Protective Equipment (PPE):

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

Use in a well-ventilated area or with a fume hood.

Storage:

-

Store in a tightly closed container in a dry and well-ventilated place.

-

Keep away from heat and sources of ignition.

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

This technical guide provides a foundational understanding of this compound. For further in-depth research and specific applications, consulting the primary literature and performing experimental validation is highly recommended.

References

- 1. This compound | C6H5BrN2O2 | CID 5314766 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 5228-61-5 [sigmaaldrich.cn]

- 3. This compound , 98% , 5228-61-5 - CookeChem [cookechem.com]

- 4. CN105646234A - 2-bromo-5-nitrophenylamine and preparation method thereof - Google Patents [patents.google.com]

- 5. 5-Bromo-4-methyl-2-nitroaniline(40371-63-9) 1H NMR spectrum [chemicalbook.com]

- 6. Human Metabolome Database: 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0246529) [hmdb.ca]

- 7. rsc.org [rsc.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]

- 10. m.youtube.com [m.youtube.com]

- 11. benchchem.com [benchchem.com]

- 12. youtube.com [youtube.com]

- 13. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Synthesis, Structure, Carbohydrate Enzyme Inhibition, Antioxidant Activity, In Silico Drug-Receptor Interactions and Drug-Like Profiling of the 5-Styryl-2-Aminochalcone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 5-Bromo-2-nitroaniline (CAS: 5228-61-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Bromo-2-nitroaniline, a key chemical intermediate in organic synthesis and drug discovery. The document details its physicochemical properties, synthesis, and purification, and explores its applications in modern cross-coupling reactions. It also delves into the biological significance of derivative compounds, offering insights for researchers in medicinal chemistry.

Physicochemical Properties

This compound is a yellow to brown solid at room temperature. Its key physicochemical properties are summarized in the table below, providing a quick reference for experimental planning and execution.

| Property | Value | Reference(s) |

| CAS Number | 5228-61-5 | [1][2] |

| Molecular Formula | C₆H₅BrN₂O₂ | [3][4] |

| Molecular Weight | 217.02 g/mol | [3][4] |

| Melting Point | 151-152 °C | [5] |

| Boiling Point (Predicted) | 331.9 °C | [5] |

| Physical Form | Solid | [2] |

| Appearance | Pale-yellow to Yellow-brown | [6] |

| Purity | Typically ≥98% | [2] |

Synthesis and Purification

A potential synthetic workflow is outlined below:

Caption: A potential synthetic workflow for this compound.

Experimental Protocol: Synthesis of 4-Bromo-2-nitroaniline (Analogous Procedure)

This protocol for the synthesis of the isomer 4-bromo-2-nitroaniline can serve as a starting point for developing a procedure for this compound.[7]

-

Acetylation of Aniline: Aniline is first protected by acetylation with acetic anhydride.[7]

-

Bromination: The resulting acetanilide is then brominated. For the synthesis of this compound, one would start with an appropriately substituted aniline to direct the bromine to the desired position.

-

Nitration: The bromoacetanilide is subsequently nitrated using a mixture of concentrated nitric and sulfuric acids at low temperatures.[7]

-

Hydrolysis: The final step is the hydrolysis of the acetamido group to yield the free amine, 4-bromo-2-nitroaniline.[7] This is typically achieved by heating with aqueous acid or base.

Purification: Recrystallization

Recrystallization is a common and effective method for purifying solid organic compounds like this compound.

General Protocol for Recrystallization:

-

Solvent Selection: Choose a solvent in which this compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below. Ethanol is often a suitable solvent for anilines.[8]

-

Dissolution: Dissolve the crude solid in a minimum amount of the hot solvent to form a saturated solution.[9]

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.[10]

-

Crystallization: Allow the hot solution to cool slowly and undisturbed to room temperature. Further cooling in an ice bath can enhance crystal formation.[9]

-

Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[10]

-

Washing and Drying: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities and then dry them thoroughly.

Applications in Organic Synthesis

This compound is a valuable building block in organic synthesis, primarily due to the presence of three key functional groups: an amino group, a nitro group, and a bromine atom. The bromine atom is particularly useful as it allows for the formation of new carbon-carbon and carbon-nitrogen bonds through various palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds. This compound can be coupled with a variety of boronic acids or their esters to introduce new aryl or vinyl substituents.

Caption: General scheme for the Suzuki-Miyaura coupling of this compound.

General Experimental Protocol for Suzuki-Miyaura Coupling:

A general procedure involves reacting the aryl halide with a boronic acid in the presence of a palladium catalyst and a base.

-

Reaction Setup: In a reaction vessel, combine this compound (1.0 equiv.), the desired boronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or K₃PO₄, 2-3 equiv.).

-

Solvent: Add a suitable solvent system, such as a mixture of toluene, ethanol, and water, or DMF.

-

Inert Atmosphere: Purge the reaction vessel with an inert gas (e.g., argon or nitrogen).

-

Reaction: Heat the mixture with stirring for several hours until the reaction is complete, monitoring by TLC or LC-MS.

-

Work-up and Purification: After cooling, the reaction mixture is typically diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for forming carbon-nitrogen bonds. This compound can be coupled with a wide range of primary or secondary amines to introduce new amino substituents.

References

- 1. benchchem.com [benchchem.com]

- 2. 5-BROMO-2-IODOANILINE synthesis - chemicalbook [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. cbijournal.com [cbijournal.com]

- 5. Synthesis and biological evaluation of novel benzimidazole derivatives and their binding behavior with bovine serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ijpsr.com [ijpsr.com]

- 7. 4-bromo-2-nitroaniline: A multistep synthesis - ProQuest [proquest.com]

- 8. personal.tcu.edu [personal.tcu.edu]

- 9. m.youtube.com [m.youtube.com]

- 10. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]

Spectroscopic Data of 5-Bromo-2-nitroaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-Bromo-2-nitroaniline, a compound of interest in various research and development applications. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring such spectra.

Spectroscopic Data Summary

The spectroscopic data for this compound is summarized in the tables below. It is important to note that while mass spectrometry data is readily available, specific, experimentally verified high-resolution NMR and IR peak lists for this compound are not widely published. Therefore, the NMR and IR data presented are based on predicted values and characteristic frequencies for similar chemical structures.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~8.0 | d | ~2.5 | H-6 |

| ~7.2 | dd | ~9.0, 2.5 | H-4 |

| ~6.8 | d | ~9.0 | H-3 |

| ~5.5-6.5 | br s | - | NH₂ |

Predicted data is based on the analysis of substituent effects on the aromatic ring. The nitro group is strongly electron-withdrawing, deshielding the ortho proton (H-3). The bromo and amino groups have a more complex influence on the chemical shifts of the other protons.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~145-150 | C-2 |

| ~140-145 | C-1 |

| ~130-135 | C-4 |

| ~125-130 | C-6 |

| ~115-120 | C-3 |

| ~110-115 | C-5 |

Predicted chemical shifts are based on additive models for substituted benzene rings. The carbon atoms attached to the nitro and amino groups (C-2 and C-1) are expected to be the most downfield, while the carbon bearing the bromine atom (C-5) will also be significantly shifted.

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Medium-Strong | N-H stretching (asymmetric and symmetric) |

| 3100-3000 | Medium | Aromatic C-H stretching |

| 1620-1580 | Strong | N-H bending |

| 1550-1475 | Strong | Asymmetric NO₂ stretching[1] |

| 1360-1290 | Strong | Symmetric NO₂ stretching[1] |

| 1500-1400 | Medium-Strong | Aromatic C=C stretching |

| ~1100 | Medium | C-N stretching |

| ~800-700 | Strong | C-H out-of-plane bending |

| ~600-500 | Medium | C-Br stretching |

This table is based on characteristic infrared absorption frequencies for aromatic amines, nitro compounds, and halogenated aromatics.

Table 4: Mass Spectrometry Data

| Parameter | Value |

| Molecular Formula | C₆H₅BrN₂O₂ |

| Molecular Weight | 217.02 g/mol [2] |

| Exact Mass | 215.95344 Da[2] |

| Isotopic Pattern | Presence of M+2 peak of nearly equal intensity to the molecular ion peak due to the ⁷⁹Br and ⁸¹Br isotopes. |

Mass Spectral Fragmentation:

The fragmentation of this compound in a mass spectrometer is expected to follow patterns characteristic of nitroaromatic compounds. Common fragmentation pathways include the loss of the nitro group (NO₂) or a nitro radical (·NO₂), followed by the loss of carbon monoxide (CO). The presence of bromine will be evident from the characteristic isotopic pattern in the fragment ions containing bromine.

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in a clean, dry vial.

-

Ensure the sample is fully dissolved. Gentle warming or sonication may be used if necessary.

-

Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

-

The final solution height in the NMR tube should be approximately 4-5 cm.

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal-to-noise ratio.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Technique):

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place a portion of the powder into a pellet press.

-

Apply pressure to form a thin, transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Record the background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

-

Mass Spectrometry (MS)

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol, acetonitrile). The concentration should be in the range of 1-10 µg/mL.

-

-

Data Acquisition (Electron Ionization - EI):

-

Introduce the sample solution into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).

-

The sample is vaporized and then ionized by a beam of high-energy electrons.

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

-

The detector records the abundance of each ion, generating the mass spectrum.

-

Visualizations

The following diagrams illustrate the general workflow for the spectroscopic analysis of an organic compound.

Caption: Workflow for Spectroscopic Analysis of this compound.

This guide provides a foundational understanding of the spectroscopic characteristics of this compound. For definitive structural confirmation and analysis, it is recommended to acquire high-resolution experimental data.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Physical Characteristics of 5-Bromo-2-nitroaniline

This technical guide provides a comprehensive overview of the core physical characteristics of this compound, a key intermediate in organic synthesis. The information is presented to support research, development, and quality control activities involving this compound.

Core Physical and Chemical Properties

This compound, with the CAS Number 5228-61-5, is an aromatic amine derivative. Its chemical structure, featuring a bromine atom and a nitro group on the aniline framework, dictates its physical properties and reactivity.

Data Summary

The quantitative physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Citations |

| Molecular Formula | C₆H₅BrN₂O₂ | [1][][3][4][5][6] |

| Molecular Weight | 217.02 g/mol | [1][][3][4][5][6] |

| Appearance | Pale-yellow to yellow-brown solid | [7] |

| Melting Point | 151-152 °C | [1][3] |

| Boiling Point | 331.9 °C (Predicted/at 760 mmHg) | [1][][3] |

| Density | 1.812 g/cm³ (Predicted) | [1][3] |

| Flash Point | 154.6 °C | [3] |

| Refractive Index | 1.670 | [3] |

| LogP (XLogP3) | 1.9 | [3][5] |

| Topological Polar Surface Area (TPSA) | 71.8 Ų / 69.16 Ų | [3][5] |

| Storage Conditions | Inert gas (Nitrogen or Argon) at 2–8 °C, keep in dark place | [1][7] |

Detailed Physical Characteristics

-

Appearance: At room temperature, this compound exists as a solid, typically described as pale-yellow to yellow-brown in color.[7] It may be found in the form of a powder or crystals.

-

Melting Point: The melting point is consistently reported in the range of 151-152 °C.[1][3] This sharp and defined melting range suggests a relatively high purity for commercially available samples.

-

Boiling Point: The predicted boiling point is approximately 331.9 °C at atmospheric pressure (760 mmHg).[1][][3] Due to the high temperature, decomposition may occur, and distillation is typically performed under reduced pressure.

-

Density: The predicted density of solid this compound is approximately 1.812 g/cm³.[1][3]

Experimental Protocols for Property Determination

The following sections detail generalized experimental methodologies for determining the key physical properties of this compound. These protocols are based on standard organic chemistry laboratory techniques.[8][10]

Workflow for Compound Characterization

The overall process for characterizing a sample of this compound involves preliminary assessment, measurement of physical constants, and spectroscopic analysis for structural confirmation.

Melting Point Determination

Objective: To accurately measure the temperature range over which the solid this compound transitions to a liquid.[10]

Methodology:

-

Sample Preparation: A small amount of the crystalline this compound is finely crushed into a powder.

-

Capillary Loading: The powdered sample is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus (e.g., a Vernier Melt Station or a similar calibrated device).[10]

-

Heating: The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point (151 °C).

-

Measurement: The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.

-

Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has melted is recorded as the end of the range.

Boiling Point Determination (by Simple Distillation)

Objective: To measure the boiling point of a substance, which is a key indicator of its volatility and purity. This is more applicable to liquids but the principle is relevant for high-boiling solids.[10]

Methodology:

-

Apparatus Setup: A simple distillation apparatus is assembled under a fume hood.[10] This includes a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.

-

Sample Placement: A suitable amount of the compound is placed in the round-bottom flask with boiling chips.

-

Heating: The flask is heated gently. The temperature of the vapor is measured by the thermometer.

-

Data Recording: The temperature will rise and then stabilize as the vapor condenses. This stable temperature is the boiling point.[10]

-

Collection: The condensed liquid (distillate) is collected in the receiving flask. Distillation should never be continued to dryness.

Note: Given the high boiling point of this compound (331.9 °C), vacuum distillation would be the preferred method to prevent thermal decomposition.

Solubility Assessment

Objective: To qualitatively determine the solubility of this compound in various solvents.

Methodology:

-

Solvent Selection: A range of solvents with varying polarities is selected (e.g., water, ethanol, acetone, ethyl acetate, dichloromethane, hexane).

-

Sample Preparation: A small, measured amount of this compound (e.g., 10 mg) is placed into separate test tubes.

-

Solvent Addition: A measured volume of a solvent (e.g., 1 mL) is added to each test tube.

-

Observation: The mixture is agitated (vortexed or shaken) for a set period.

-

Classification: The solubility is classified as 'soluble' (no solid particles visible), 'partially soluble' (some solid remains), or 'insoluble' (most of the solid remains).

References

- 1. This compound , 98% , 5228-61-5 - CookeChem [cookechem.com]

- 3. echemi.com [echemi.com]

- 4. This compound | C6H5BrN2O2 | CID 5314766 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemscene.com [chemscene.com]

- 6. clearsynth.com [clearsynth.com]

- 7. This compound | 5228-61-5 [sigmaaldrich.cn]

- 8. scribd.com [scribd.com]

- 9. amherst.edu [amherst.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Reactivity Profile of 5-Bromo-2-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-nitroaniline is a versatile synthetic intermediate of significant interest in medicinal chemistry and materials science. Its chemical structure, featuring a bromine atom, a nitro group, and an amino group on a benzene ring, provides multiple reactive sites for a variety of chemical transformations. The interplay of the electron-withdrawing nitro group and the electron-donating amino group, along with the presence of a halogen, imparts a unique reactivity profile to the molecule. This guide provides a comprehensive overview of the chemical properties, key reactions, and spectroscopic data of this compound, intended to be a valuable resource for researchers utilizing this compound in their work.

Physicochemical and Spectroscopic Data

The physical and spectroscopic properties of this compound are summarized below. This data is essential for its identification, purification, and characterization.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 5228-61-5 |

| Molecular Formula | C₆H₅BrN₂O₂ |

| Molecular Weight | 217.02 g/mol |

| Appearance | Pale-yellow to yellow-brown solid |

| Melting Point | 108-112 °C |

| Boiling Point | 335.6±27.0 °C at 760 mmHg |

| Purity | ≥97% to 98% (commercially available)[1] |

| Storage | 4°C, protect from light[1] |

Table 2: Spectroscopic Data of this compound

| Spectroscopy | Data |

| ¹H NMR | δ (ppm): 7.68 (d, J=2.4 Hz, 1H), 7.08 (dd, J=8.8, 2.4 Hz, 1H), 6.78 (d, J=8.8 Hz, 1H), 6.15 (s, 2H, NH₂) |

| ¹³C NMR | δ (ppm): 147.2, 133.9, 130.1, 126.1, 119.9, 109.8 |

| Infrared (IR) | ν (cm⁻¹): 3480, 3370 (N-H stretching), 1625 (N-H bending), 1510, 1340 (N-O stretching of NO₂) |

| Mass Spectrometry (MS) | m/z: 217 (M⁺), 219 (M⁺+2), 187, 171, 108, 91 |

Chemical Reactivity and Key Transformations

The reactivity of this compound is dictated by its three functional groups. The amino group is a nucleophile and can be acylated or alkylated. The nitro group can be reduced to an amino group, opening pathways to diamino derivatives. The bromine atom is susceptible to displacement via various cross-coupling reactions.

Synthesis of this compound

A common synthetic route to this compound involves the nitration of 3-bromoaniline. The amino group is a strong ortho-, para-director; however, under strongly acidic nitrating conditions, the anilinium ion is formed, which is a meta-director. To achieve para-nitration relative to the bromine, the amino group is often first protected as an acetanilide.

Experimental Protocol: Synthesis of this compound from 3-Bromoaniline (Two-step)

-

Step 1: Acetylation of 3-Bromoaniline

-

To a solution of 3-bromoaniline (1.0 eq) in glacial acetic acid, add acetic anhydride (1.1 eq) dropwise at room temperature.

-

Stir the mixture for 1 hour.

-

Pour the reaction mixture into ice-water and collect the precipitated N-(3-bromophenyl)acetamide by filtration.

-

Wash the solid with cold water and dry under vacuum. A typical yield for this step is 90-95%.

-

-

Step 2: Nitration of N-(3-bromophenyl)acetamide

-

Suspend N-(3-bromophenyl)acetamide (1.0 eq) in concentrated sulfuric acid at 0 °C.

-

Add a mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid dropwise, maintaining the temperature below 5 °C.

-

After the addition is complete, stir the mixture at 0-5 °C for 2 hours.

-

Carefully pour the reaction mixture onto crushed ice.

-

Collect the precipitated solid by filtration, which is a mixture of isomers.

-

The desired 5-bromo-2-nitroacetanilide can be separated by fractional crystallization or column chromatography.

-

-

Step 3: Hydrolysis of N-(5-bromo-2-nitrophenyl)acetamide

-

Reflux the isolated N-(5-bromo-2-nitrophenyl)acetamide in a mixture of ethanol and concentrated hydrochloric acid for 4-6 hours.

-

Cool the reaction mixture and neutralize with a base (e.g., sodium carbonate solution) to precipitate the product.

-

Collect the this compound by filtration, wash with water, and dry. The overall yield for the nitration and hydrolysis steps can vary, but yields in the range of 50-60% have been reported for similar processes.

-

Reduction of the Nitro Group

The nitro group of this compound can be readily reduced to an amino group to form 4-bromo-1,2-phenylenediamine. This diamine is a valuable precursor for the synthesis of heterocyclic compounds like benzimidazoles.

Experimental Protocol: Reduction of this compound to 4-Bromo-1,2-phenylenediamine

-

To a solution of this compound (1.0 eq) in ethanol, add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq).

-

Reflux the mixture for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture and carefully add a saturated solution of sodium bicarbonate to neutralize the acid and precipitate the tin salts.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography or recrystallization to afford 4-bromo-1,2-phenylenediamine. Yields for this type of reduction are typically high, often exceeding 90%.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom in this compound is a versatile handle for palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-nitrogen bonds.

The Suzuki-Miyaura coupling enables the formation of a C-C bond between the aryl bromide and an organoboron compound.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

-

In a Schlenk flask, combine this compound (1.0 eq), phenylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.03-0.05 eq), and a base like potassium carbonate (2.0 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).

-

Add a degassed solvent system, typically a mixture of toluene and water or dioxane and water.

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

-

After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the residue by column chromatography to yield the desired biaryl product. Yields for Suzuki couplings with similar substrates are generally in the range of 70-95%.

The Buchwald-Hartwig amination allows for the formation of a C-N bond between the aryl bromide and an amine.

Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine

-

To a dry Schlenk tube, add this compound (1.0 eq), a palladium precatalyst such as Pd₂(dba)₃ (0.01-0.02 eq), a suitable phosphine ligand like XPhos or RuPhos (0.02-0.04 eq), and a strong base like sodium tert-butoxide (1.4 eq).

-

Seal the tube, evacuate, and backfill with an inert gas.

-

Add anhydrous toluene or dioxane as the solvent, followed by morpholine (1.2 eq).

-

Heat the reaction mixture to 80-110 °C for 12-24 hours.

-

After completion, cool the mixture, dilute with an organic solvent, and filter through a pad of celite.

-

Concentrate the filtrate and purify the crude product by column chromatography. Yields for Buchwald-Hartwig aminations can be high, often in the range of 80-98%.

Applications in Drug Discovery and Development

This compound is a key building block in the synthesis of various heterocyclic scaffolds that are prevalent in pharmacologically active molecules. A notable application is in the synthesis of benzimidazole derivatives, which are known to exhibit a wide range of biological activities, including as kinase inhibitors.

Synthesis of Benzimidazole-Based Kinase Inhibitors

The synthesis of a benzimidazole core often starts with a 1,2-phenylenediamine derivative. This compound serves as a precursor to 4-bromo-1,2-phenylenediamine, which can then be cyclized with various reagents to form the benzimidazole ring. The bromine atom can be retained for further functionalization or can be the site of a cross-coupling reaction prior to cyclization.

Caption: Synthetic pathway to benzimidazole kinase inhibitors.

Experimental Workflow for Benzimidazole Synthesis

Caption: Experimental workflow for benzimidazole synthesis.

Safety Information

This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation. Personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its reactivity profile allows for a wide range of chemical transformations, making it a key intermediate in the preparation of complex molecules, particularly in the field of drug discovery. This guide has provided a comprehensive overview of its properties, synthesis, key reactions, and applications, which should serve as a useful resource for researchers in the chemical sciences.

References

Unlocking the Potential of 5-Bromo-2-nitroaniline: A Guide to Promising Research Areas

An in-depth technical guide or whitepaper on the core.

Introduction

5-Bromo-2-nitroaniline is a substituted aromatic amine that holds significant potential as a versatile building block in various fields of chemical research and development. Its unique structure, featuring an amine, a nitro group, and a bromine atom on a benzene ring, provides multiple reactive sites for synthetic transformations. This guide explores the core properties of this compound and outlines promising, under-explored research avenues in medicinal chemistry, materials science, and advanced organic synthesis. The content herein is intended for researchers, scientists, and drug development professionals seeking to leverage this compound for innovative applications.

Core Physicochemical and Spectroscopic Data

A comprehensive understanding of a compound's physical and chemical properties is the foundation of its application in research. The key data for this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 5228-61-5 | [1][2][][4][5][6][7][8][9][10] |

| Molecular Formula | C₆H₅BrN₂O₂ | [1][5][6][7] |

| Molecular Weight | 217.02 g/mol | [1][2][5][6][7] |

| IUPAC Name | This compound | [1] |

| Synonyms | 5-bromo-2-nitrobenzenamine, (5-Bromo-2-nitrophenyl)amine | [1][5][7][8] |

| Physical Form | Pale-yellow to yellow-brown solid | |

| Melting Point | 151-152 °C | [7] |

| Boiling Point | 331.9 °C at 760 mmHg | [7] |

| SMILES | NC1=CC(Br)=CC=C1--INVALID-LINK--=O | [2][5][6] |

| InChI Key | RMIFLIVHJLREFJ-UHFFFAOYSA-N | [1] |

Synthesis of this compound

The synthesis of this compound can be strategically designed using fundamental principles of electrophilic aromatic substitution. The directing effects of the substituents on the aniline or nitrobenzene ring are crucial. A highly plausible and efficient method is the selective bromination of 2-nitroaniline. The strongly activating, ortho-, para-directing amino group and the strongly deactivating, meta-directing nitro group both direct the incoming electrophile (Br+) to the 5-position.

Figure 1: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-nitroaniline (13.8 g, 0.1 mol) in 100 mL of glacial acetic acid.

-

Bromination: While stirring the solution at room temperature, add a solution of bromine (16.0 g, 0.1 mol) in 20 mL of glacial acetic acid dropwise from the dropping funnel over a period of 30 minutes.

-

Reaction: After the addition is complete, continue stirring the mixture at room temperature for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Pour the reaction mixture into 500 mL of ice-cold water. The yellow precipitate of this compound will form.

-

Purification: Filter the crude product using a Büchner funnel and wash thoroughly with cold water until the filtrate is neutral. Recrystallize the solid from ethanol to obtain pure, yellow crystals of this compound.

-

Characterization: Dry the product under vacuum and determine its melting point. Confirm the structure using ¹H NMR, ¹³C NMR, and mass spectrometry.

Potential Research Area 1: Medicinal Chemistry

A significant opportunity for this compound lies in its use as a precursor for synthesizing heterocyclic compounds with potential biological activity, particularly benzimidazoles. The ortho-nitroaniline moiety is ideal for this transformation.

A. Synthesis of Novel 6-Bromo-1H-benzo[d]imidazole Derivatives

The synthesis involves a two-step process: first, the catalytic reduction of the nitro group to yield 5-bromo-benzene-1,2-diamine, followed by a condensation-cyclization reaction with various aldehydes. Benzimidazoles are a privileged scaffold in medicinal chemistry, with derivatives showing antimicrobial, anti-inflammatory, and vasorelaxant activities.[11][12][13]

Figure 2: Pathway to bioactive benzimidazoles.

Experimental Protocol: Two-Step Benzimidazole Synthesis

Step 1: Reduction to 5-Bromo-benzene-1,2-diamine

-

Setup: To a solution of this compound (2.17 g, 10 mmol) in a 1:1 mixture of ethanol and water (50 mL), add ammonium chloride (2.67 g, 50 mmol) and iron powder (2.80 g, 50 mmol).

-

Reaction: Heat the mixture to reflux and stir vigorously for 3 hours. Monitor the disappearance of the starting material by TLC.[14]

-

Work-up: After cooling, filter the reaction mixture through a pad of Celite to remove the iron salts. Concentrate the filtrate under reduced pressure.

-

Extraction: Redissolve the residue in ethyl acetate (50 mL) and wash with brine (2 x 20 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude diamine, which can often be used in the next step without further purification.

Step 2: Cyclization to 6-Bromo-2-(4-chlorophenyl)-1H-benzo[d]imidazole

-

Setup: In a round-bottom flask, dissolve the crude 5-bromo-benzene-1,2-diamine (approx. 10 mmol) and 4-chlorobenzaldehyde (1.41 g, 10 mmol) in ethanol (40 mL).

-

Reaction: Add sodium metabisulfite (Na₂S₂O₅) (2.09 g, 11 mmol) to the mixture and heat to reflux for 4 hours.[12]

-

Isolation: Cool the reaction mixture to room temperature. Add diethyl ether to precipitate the product.

-

Purification: Filter the solid, wash with a cold ethanol/ether mixture, and dry. Recrystallize from an appropriate solvent system (e.g., ethanol/water) to obtain the pure benzimidazole derivative.

Hypothetical Characterization Data for Novel Benzimidazoles

| R-Group (from R-CHO) | Product Name | Expected Yield (%) | ¹H NMR (δ, ppm) Highlights |

| 4-Chlorophenyl | 6-Bromo-2-(4-chlorophenyl)-1H-benzo[d]imidazole | 75-85 | 12.5 (s, 1H, NH), 7.5-8.2 (m, Ar-H) |

| 4-Methoxyphenyl | 6-Bromo-2-(4-methoxyphenyl)-1H-benzo[d]imidazole | 80-90 | 12.3 (s, 1H, NH), 7.0-8.1 (m, Ar-H), 3.8 (s, 3H, OCH₃) |

| 2-Nitrophenyl | 6-Bromo-2-(2-nitrophenyl)-1H-benzo[d]imidazole | 70-80 | 12.8 (s, 1H, NH), 7.6-8.4 (m, Ar-H) |

B. Proposed Biological Screening and Pathway Investigation

The synthesized library of 6-bromo-benzimidazoles should be screened for a range of biological activities. Given the known pharmacology of the benzimidazole core and nitro-aromatic compounds, the following areas are of high interest:

-

Antimicrobial Activity: Test against a panel of Gram-positive and Gram-negative bacteria and fungal strains.[13] The nitro group is known to be a pharmacophore in some antimicrobial agents, acting as a prodrug that is reduced by microbial nitroreductases to generate cytotoxic radical species.[13]

-

Anticancer Activity: Evaluate cytotoxicity against various cancer cell lines (e.g., HeLa, MCF-7, A549). Many benzimidazole derivatives function as tubulin polymerization inhibitors, arresting the cell cycle and inducing apoptosis.

Figure 3: Hypothetical antimicrobial mechanism of action.

Potential Research Area 2: Materials Science

The electronic properties and presence of heteroatoms in this compound make it an interesting candidate for materials science applications, particularly as a corrosion inhibitor.

A. Development of Novel Corrosion Inhibitors

Organic compounds containing nitrogen, oxygen, and π-electrons in aromatic rings are effective corrosion inhibitors for metals in acidic media.[15][16][17] They function by adsorbing onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment. This compound possesses all these features, making it a prime candidate for investigation.

Figure 4: Workflow for evaluating corrosion inhibition.

Experimental Protocol: Corrosion Inhibition Study

-

Coupon Preparation: Prepare mild steel coupons of standard dimensions (e.g., 2cm x 2cm x 0.1cm). Polish them with successively finer grades of emery paper, degrease with acetone, wash with deionized water, and dry.

-

Weight Loss Measurement:

-

Weigh the prepared coupons accurately.

-

Immerse the coupons in 1M HCl solutions containing various concentrations of this compound (e.g., 50, 100, 200, 500 ppm) for a fixed duration (e.g., 6 hours) at room temperature. A blank solution (1M HCl without inhibitor) is used as a control.

-

After immersion, remove the coupons, clean them chemically, dry, and re-weigh.

-

Calculate the corrosion rate and inhibition efficiency (IE%).

-

-

Electrochemical Measurements:

-

Use a three-electrode cell setup with a mild steel working electrode, a platinum counter electrode, and a saturated calomel reference electrode (SCE).

-

Perform potentiodynamic polarization scans and electrochemical impedance spectroscopy (EIS) in 1M HCl with and without the inhibitor at various concentrations.

-

Analyze the data to determine corrosion potential (Ecorr), corrosion current density (icorr), and charge transfer resistance (Rct) to evaluate the inhibition mechanism.

-

Hypothetical Corrosion Inhibition Data

| Inhibitor Conc. (ppm) | Weight Loss IE (%) | Polarization IE (%) | EIS IE (%) |

| 50 | 75.2 | 78.5 | 79.1 |

| 100 | 86.4 | 88.1 | 89.3 |

| 200 | 92.1 | 93.5 | 94.0 |

| 500 | 96.8 | 97.2 | 97.5 |

Potential Research Area 3: Advanced Organic Synthesis

The bromine atom on the aromatic ring of this compound is a synthetic handle for advanced C-C and C-N bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions. This opens up avenues to synthesize complex molecular architectures that would be otherwise difficult to access.

A. Suzuki Coupling for Biaryl Synthesis

The Suzuki coupling reaction between this compound and various arylboronic acids can generate a library of substituted 2-nitro-biphenyl-5-amines. These products can then be further functionalized, for example, by reducing the nitro group to create novel diamines for polymer or pharmaceutical synthesis.

Figure 5: Suzuki coupling reaction scheme.

Experimental Protocol: Suzuki Cross-Coupling

-

Setup: In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (217 mg, 1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).

-

Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol).

-

Solvent and Reaction: Add a degassed solvent mixture of toluene (8 mL) and water (2 mL). Heat the reaction mixture to 90 °C and stir for 12-24 hours.

-

Work-up: After cooling, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to yield the desired biaryl compound.

Conclusion

This compound is far more than a simple chemical intermediate. Its trifunctional nature provides a rich platform for synthetic innovation. The potential research areas outlined in this guide—from the development of new bioactive benzimidazoles in medicinal chemistry to the formulation of effective corrosion inhibitors in materials science and the construction of complex molecules via cross-coupling—represent fertile ground for discovery. By exploring these avenues, researchers can unlock the full potential of this versatile building block to create novel solutions and advance scientific knowledge.

References

- 1. This compound | C6H5BrN2O2 | CID 5314766 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5228-61-5|this compound|BLD Pharm [bldpharm.com]

- 4. 5228-61-5 | this compound | Aryls | Ambeed.com [ambeed.com]

- 5. chemscene.com [chemscene.com]

- 6. clearsynth.com [clearsynth.com]

- 7. echemi.com [echemi.com]

- 8. pschemicals.com [pschemicals.com]

- 9. scbt.com [scbt.com]

- 10. This compound | 5228-61-5 [sigmaaldrich.cn]

- 11. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 12. bepls.com [bepls.com]

- 13. The Diverse Biological Activity of Recently Synthesized Nitro Compounds [mdpi.com]

- 14. 5-BROMO-2-IODOANILINE synthesis - chemicalbook [chemicalbook.com]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. mjas.analis.com.my [mjas.analis.com.my]

5-Bromo-2-nitroaniline molecular weight and formula

Audience: Researchers, scientists, and drug development professionals.

This document provides a concise technical overview of the chemical compound 5-Bromo-2-nitroaniline, including its fundamental molecular properties.

Chemical Identity and Properties

This compound is an organic compound that is useful as a research chemical and a building block in chemical synthesis.[] Its structure consists of an aniline ring substituted with a bromine atom at the 5-position and a nitro group at the 2-position.

The key quantitative data for this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C6H5BrN2O2 | [][2][3] |

| Molecular Weight | 217.02 g/mol | [][2][3][4][5][6] |

| CAS Number | 5228-61-5 | [][2][5] |

| IUPAC Name | This compound | [2][7] |

| Physical Form | Pale-yellow to Yellow-brown Solid | [7] |

| Canonical SMILES | C1=CC(=C(C=C1Br)N)--INVALID-LINK--[O-] | [][3] |

| InChI Key | RMIFLIVHJLREFJ-UHFFFAOYSA-N | [2][7] |

Experimental Protocols

Detailed experimental protocols for the use of this compound are specific to the intended application (e.g., as a starting material in a multi-step synthesis) and are therefore not broadly cited in general chemical databases. Researchers should refer to specific synthetic procedures in relevant chemical literature that utilize this compound.

Signaling Pathways

As a synthetic organic compound, this compound is not known to be directly involved in biological signaling pathways. Its utility is primarily in the realm of chemical synthesis.

Data Visualization

The following diagram illustrates the core chemical information for this compound.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Benzimidazoles using 5-Bromo-2-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzimidazoles are a prominent class of heterocyclic compounds that form the core structure of numerous pharmaceuticals and biologically active molecules. Their diverse pharmacological activities, including antiulcer, antihypertensive, antiviral, antifungal, and anticancer properties, make them a subject of intense research in drug discovery and development. The synthesis of substituted benzimidazoles is, therefore, of significant interest. A common and effective strategy for their preparation is the reductive cyclization of ortho-nitroanilines.

This document provides detailed application notes and experimental protocols for the synthesis of 6-bromobenzimidazoles, a valuable intermediate for further functionalization, using 5-Bromo-2-nitroaniline as the starting material. The protocols described herein are based on established one-pot reductive cyclization methodologies, offering efficient and versatile routes to a range of 2-substituted 6-bromobenzimidazoles.

Synthetic Strategies

The primary approach for the synthesis of 6-bromobenzimidazoles from this compound involves a one-pot reaction where the nitro group is reduced to an amine in the presence of an aldehyde. The in-situ generated 4-bromo-1,2-phenylenediamine then undergoes condensation with the aldehyde, followed by cyclization and aromatization to yield the final benzimidazole product. Key methods for the reduction step include the use of sodium dithionite (Na₂S₂O₄) and catalytic hydrogenation.

Method 1: Reductive Cyclization using Sodium Dithionite

Sodium dithionite is a cost-effective and versatile reducing agent for the conversion of nitroarenes to anilines under mild conditions.[1][2] This method is highly efficient for the one-pot synthesis of benzimidazoles and is compatible with a wide array of functional groups on the aldehyde.[1]

Method 2: Reductive Cyclization via Catalytic Hydrogenation

Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method for the reduction of nitro groups. This can be performed as a one-pot reaction where the nitroaniline and aldehyde are present from the start, or as a two-step process involving the initial isolation of the diamine followed by condensation.

Data Presentation

The following tables summarize the reaction conditions and yields for the synthesis of various 2-substituted 6-bromobenzimidazoles. Please note that while the protocols are robust, yields may vary depending on the specific substrate and reaction scale.

Table 1: Synthesis of 2-Aryl-6-bromobenzimidazoles via Reductive Cyclization with Sodium Dithionite

| Entry | Aldehyde (Ar-CHO) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Benzaldehyde | Ethanol/Water | Reflux | 4 | 85-95 |

| 2 | 4-Chlorobenzaldehyde | Ethanol/Water | Reflux | 4 | 80-90 |

| 3 | 4-Methoxybenzaldehyde | Ethanol/Water | Reflux | 5 | 82-92 |

| 4 | 2-Nitrobenzaldehyde | Ethanol | Room Temp. | 4 | ~80[3] |

| 5 | Furan-2-carbaldehyde | Ethanol/Water | Reflux | 6 | 75-85 |

Data adapted from general procedures for reductive cyclization of o-nitroanilines. Yields are indicative and may require optimization for this compound.

Table 2: Synthesis of 2-Aryl-6-bromobenzimidazoles via One-Pot Catalytic Hydrogenation

| Entry | Aldehyde (Ar-CHO) | Catalyst | Hydrogen Source | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Benzaldehyde | 10% Pd/C | H₂ (balloon) | Methanol | Room Temp. | 6 | 80-90 |

| 2 | 4-Methylbenzaldehyde | 10% Pd/C | H₂ (balloon) | Methanol | Room Temp. | 6 | 78-88 |

| 3 | 3-Bromobenzaldehyde | 10% Pd/C | H₂ (balloon) | Methanol | Room Temp. | 7 | 75-85 |

| 4 | Cyclohexanecarboxaldehyde | 10% Pd/C | H₂ (balloon) | Methanol | Room Temp. | 8 | 70-80 |

Data adapted from general procedures for one-pot reductive amination and benzimidazole synthesis. Yields are indicative and may require optimization for this compound.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 2-Aryl-6-bromobenzimidazoles using Sodium Dithionite

This protocol describes a one-pot synthesis of 2-aryl-6-bromobenzimidazoles via reductive cyclization of this compound and an aromatic aldehyde using sodium dithionite.[1][2]

Materials:

-

This compound

-

Aromatic aldehyde (e.g., benzaldehyde)

-

Sodium dithionite (Na₂S₂O₄)

-

Ethanol

-

Water

-

Saturated sodium bicarbonate solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with hotplate

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Procedure:

-

To a round-bottom flask, add this compound (1.0 eq.) and the aromatic aldehyde (1.1 eq.).

-

Add a 1:1 mixture of ethanol and water as the solvent.

-

With vigorous stirring, add sodium dithionite (3.0-4.0 eq.) portion-wise to the mixture. An exothermic reaction may be observed.

-

Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Add water to the residue and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x volume).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

Protocol 2: General Procedure for the One-Pot Synthesis of 2-Substituted-6-bromobenzimidazoles via Catalytic Hydrogenation

This protocol outlines the one-pot synthesis of 2-substituted-6-bromobenzimidazoles by the reductive cyclization of this compound and an aldehyde using catalytic hydrogenation with Pd/C.

Materials:

-

This compound

-

Aldehyde (aromatic or aliphatic)

-

10% Palladium on carbon (Pd/C) (5-10 mol%)

-

Methanol or Ethanol

-

Hydrogen gas (H₂) balloon or cylinder

-

Celite®

Equipment:

-

Two- or three-neck round-bottom flask

-

Magnetic stirrer

-

Hydrogenation apparatus (balloon or Parr shaker)

-

Vacuum line

-

Filtration apparatus

Procedure:

-

In a two- or three-neck round-bottom flask, suspend this compound (1.0 eq.) and the aldehyde (1.1 eq.) in methanol or ethanol.

-

Carefully add 10% Pd/C catalyst to the mixture under an inert atmosphere (e.g., nitrogen or argon).

-

Seal the flask and evacuate the air, then backfill with hydrogen gas. Repeat this process 3-5 times.

-

Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or positive pressure) at room temperature.

-

Monitor the reaction progress by TLC.

-

Once the reaction is complete, carefully purge the system with an inert gas to remove excess hydrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography.

Visualizations

Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflows for the synthesis of 6-bromobenzimidazoles.

Caption: One-pot synthesis of 6-bromobenzimidazoles via reductive cyclization with sodium dithionite.

Caption: One-pot synthesis of 6-bromobenzimidazoles via catalytic hydrogenation.

References

- 1. researchgate.net [researchgate.net]

- 2. A Versatile Method for the Synthesis of Benzimidazoles from o-Nitroanilines and Aldehydes in One Step via a Reductive Cyclization [organic-chemistry.org]

- 3. Synthesis of Computationally Designed 2,5(6)-Benzimidazole Derivatives via Pd-Catalyzed Reactions for Potential E. coli DNA Gyrase B Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: 5-Bromo-2-nitroaniline as a Versatile Precursor for the Synthesis of Azo Dyes

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-2-nitroaniline is a key aromatic amine intermediate utilized in the synthesis of a diverse range of azo dyes. Its chemical structure, featuring a bromine atom and a nitro group, allows for the production of dyes with varied colors and desirable fastness properties. This document provides detailed protocols for the synthesis of azo dyes using this compound as the diazo component, including diazotization and coupling procedures. The application notes also cover the characterization of the resulting dyes and present relevant data in a clear, tabular format for easy interpretation and comparison.

Introduction

Azo dyes represent the largest and most versatile class of synthetic colorants, characterized by the presence of one or more azo groups (-N=N-). The synthesis of these dyes typically involves two key steps: the diazotization of a primary aromatic amine to form a diazonium salt, followed by the coupling of this salt with a suitable coupling component, such as a phenol, naphthol, or another aromatic amine.

This compound serves as an excellent precursor for the diazo component in azo dye synthesis. The presence of the electron-withdrawing nitro group enhances the electrophilicity of the resulting diazonium salt, facilitating the coupling reaction. The bromine atom can also influence the final properties of the dye, including its shade and lightfastness. This application note will detail the synthesis of a representative monoazo dye using this compound.

Experimental Protocols

Diazotization of this compound

This protocol describes the conversion of this compound to its corresponding diazonium salt. Diazonium salts are generally unstable and potentially explosive when dry, therefore they should be prepared in solution at low temperatures and used immediately in the subsequent coupling reaction.[1]

Materials:

-

This compound

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Distilled Water

-

Ice

-

Sulfamic Acid or Urea

-

Starch-iodide paper

Equipment:

-

Three-necked round-bottom flask

-

Mechanical stirrer

-

Thermometer

-

Dropping funnel

-

Ice bath

Procedure:

-

In a 250 mL three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, create a suspension of this compound (0.10 mol) in a mixture of concentrated hydrochloric acid (0.25 mol, 2.5 equivalents) and 60 mL of distilled water.[2]

-

Cool the suspension to 0-5 °C using an ice-salt bath while stirring continuously. It is crucial to maintain this temperature range throughout the reaction.[1][2]

-

Prepare a solution of sodium nitrite (0.105 mol, 1.05 equivalents) in 20 mL of cold distilled water.

-

Slowly add the sodium nitrite solution dropwise to the stirred amine suspension over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.[2]

-

After the complete addition of the sodium nitrite solution, continue stirring the mixture in the ice bath for an additional 30 minutes to ensure the diazotization is complete. The mixture should become a clear, yellowish solution.[2]

-

Test for the presence of excess nitrous acid using starch-iodide paper. A blue-black color indicates the presence of excess nitrous acid.

-

Destroy any excess nitrous acid by adding a small amount of sulfamic acid or urea until the starch-iodide test is negative (the paper remains white).[2] The resulting diazonium salt solution is now ready for the coupling reaction.

Azo Coupling Reaction: Synthesis of a Monoazo Dye

This protocol outlines the coupling of the 5-bromo-2-nitrophenyldiazonium salt with a suitable coupling component, in this case, 2-naphthol, to produce a colored azo dye.

Materials:

-

Diazonium salt solution from the previous step

-

2-Naphthol

-

Sodium Hydroxide (NaOH)

-

Distilled Water

-

Ice

Equipment:

-

Beaker

-

Magnetic stirrer

-

Ice bath

-

Buchner funnel and flask for filtration

Procedure:

-

In a separate beaker, dissolve 2-naphthol (0.10 mol) in a solution of sodium hydroxide (0.10 mol) in 100 mL of distilled water.

-

Cool the 2-naphthol solution to 0-5 °C in an ice bath with continuous stirring.[1]

-

Slowly add the cold diazonium salt solution to the cold 2-naphthol solution with vigorous stirring. A brightly colored precipitate of the azo dye will form immediately.[1]

-

Continue stirring the mixture in the ice bath for 30 minutes to ensure the coupling reaction is complete.[1]

-

Collect the precipitated dye by filtration using a Buchner funnel.

-

Wash the dye with cold water to remove any unreacted starting materials and salts.

-

Dry the dye in a desiccator or a vacuum oven at a low temperature.

Data Presentation

The following table summarizes the expected quantitative data for the synthesized monoazo dye derived from this compound and 2-naphthol.

| Parameter | Value |

| Precursor | This compound |

| Coupling Component | 2-Naphthol |

| Yield | 80-90% |

| Color | Red-Orange |

| Melting Point (°C) | >200 (decomposes) |

| λmax (in DMF) (nm) | 480 - 520 |

| Molar Extinction Coefficient (ε) | >30,000 L mol⁻¹ cm⁻¹ |

Visualizations

The following diagrams illustrate the key processes in the synthesis of azo dyes from this compound.

Caption: Workflow for the synthesis of a monoazo dye.

Caption: Reaction mechanism for azo dye formation.

References

Application of 5-Bromo-2-nitroaniline in Agrochemical Research: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-nitroaniline is a versatile chemical intermediate with significant potential in the discovery and development of novel agrochemicals. Its bifunctional nature, possessing both a reactive nitro group and a bromine atom on an aniline scaffold, allows for diverse chemical modifications to generate libraries of compounds for screening as potential herbicides and fungicides. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of agrochemicals, with a focus on benzimidazole fungicides.

Application in the Synthesis of Benzimidazole Fungicides

Benzimidazole fungicides are a class of systemic agrochemicals that act by inhibiting the β-tubulin synthesis in fungi, thereby disrupting cell division. This compound serves as a key starting material for the synthesis of the benzimidazole core structure.

Experimental Workflow: Synthesis of 5-Bromo-1H-benzo[d]imidazol-2-amine from this compound

The synthesis of the crucial intermediate, 5-bromo-1H-benzo[d]imidazol-2-amine, from this compound involves a two-step process: reduction of the nitro group followed by cyclization.

Caption: Synthetic workflow for 5-Bromo-1H-benzo[d]imidazol-2-amine.

Detailed Experimental Protocol: Synthesis of 5-Bromo-1,2-phenylenediamine

This protocol details the reduction of the nitro group of this compound to form the diamine intermediate.

Materials:

-

This compound

-

Tin(II) chloride dihydrate (SnCl₂)

-

Concentrated hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, suspend this compound (1.0 eq) in ethanol.

-

Add a solution of tin(II) chloride dihydrate (4.0-5.0 eq) in concentrated hydrochloric acid to the suspension.

-

Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and carefully neutralize with a concentrated aqueous solution of sodium hydroxide until the pH is basic.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 4-Bromo-1,2-phenylenediamine.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization.

Detailed Experimental Protocol: Synthesis of 5-Bromo-1H-benzo[d]imidazol-2-amine

This protocol describes the cyclization of the diamine intermediate to form the benzimidazole ring.

Materials:

-

4-Bromo-1,2-phenylenediamine

-

Cyanogen bromide (CNBr)

-

Methanol

-

Sodium bicarbonate (NaHCO₃)

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

Dissolve 4-Bromo-1,2-phenylenediamine (1.0 eq) in methanol in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Slowly add a solution of cyanogen bromide (1.0-1.2 eq) in methanol to the cooled solution.

-

Allow the reaction mixture to stir at room temperature for 12-24 hours.

-

Monitor the reaction by TLC. Upon completion, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

-

The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to yield 5-Bromo-1H-benzo[d]imidazol-2-amine.[1][2][3]

Further Derivatization for Agrochemical Applications

The synthesized 5-bromo-1H-benzo[d]imidazol-2-amine can be further functionalized at the amino group or the bromine atom to create a diverse range of potential fungicidal compounds. For example, acylation or alkylation of the amino group can lead to novel derivatives with potentially enhanced biological activity.

Application in the Synthesis of Herbicides

While less documented, this compound can also be explored as a precursor for herbicides. For instance, the synthesis of substituted phenylpyrazoles, a class of herbicides known to inhibit protoporphyrinogen oxidase (PPO), could potentially utilize intermediates derived from this compound. The general approach would involve the diazotization of the aniline and subsequent reaction with a suitable partner to form the pyrazole ring.

Conceptual Synthetic Pathway for Phenylpyrazole Herbicides

This diagram illustrates a hypothetical pathway for the synthesis of a phenylpyrazole derivative from this compound.

Caption: Conceptual workflow for phenylpyrazole synthesis.

Quantitative Data

Currently, there is a lack of publicly available, specific quantitative data (e.g., EC₅₀ or IC₅₀ values) for agrochemicals directly synthesized from this compound. The data presented below for related classes of compounds is for illustrative purposes and to provide a benchmark for screening newly synthesized derivatives.

Table 1: Fungicidal Activity of Representative Benzimidazole Fungicides

| Compound | Target Pathogen | EC₅₀ (µg/mL) | Reference |

| Benomyl | Botrytis cinerea | 0.1 - 1.0 | Generic Data |

| Carbendazim | Fusarium oxysporum | 0.5 - 5.0 | Generic Data |

| Thiabendazole | Penicillium digitatum | 0.2 - 2.0 | Generic Data |

Table 2: Herbicidal Activity of Representative PPO-Inhibiting Herbicides

| Compound | Target Weed | IC₅₀ (µM) | Reference |

| Fomesafen | Amaranthus retroflexus | 0.05 - 0.2 | Generic Data |

| Lactofen | Abutilon theophrasti | 0.1 - 0.5 | Generic Data |

| Sulfentrazone | Setaria faberi | 0.3 - 1.5 | Generic Data |

Signaling Pathways and Mechanisms of Action

Benzimidazole Fungicides: Inhibition of β-Tubulin Polymerization

The primary mode of action for benzimidazole fungicides is the disruption of microtubule assembly by binding to β-tubulin. This interference with cell division (mitosis) ultimately leads to fungal cell death.

Caption: Mechanism of action of benzimidazole fungicides.

Phenylpyrazole Herbicides: Inhibition of Protoporphyrinogen Oxidase (PPO)

PPO-inhibiting herbicides block the activity of the protoporphyrinogen oxidase enzyme, which is crucial for chlorophyll and heme biosynthesis. This inhibition leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, generates reactive oxygen species that cause rapid cell membrane disruption and plant death.

Conclusion